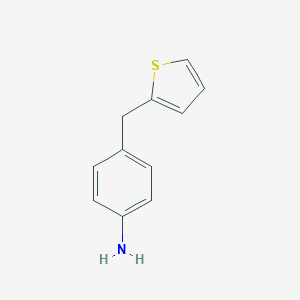

4-(Thien-2-ylmethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

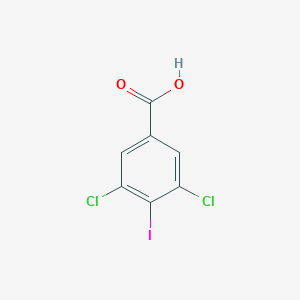

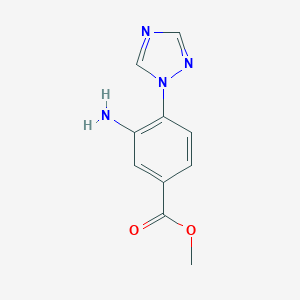

4-(Thien-2-ylmethyl)aniline is an organic compound with the molecular formula C11H11NS . It is also known by other synonyms such as 4-(thiophen-2-ylmethyl)aniline, 4-(thiophen-2-ylmethyl)aniline, and Benzenamine, 4-(2-thienylmethyl) .

Molecular Structure Analysis

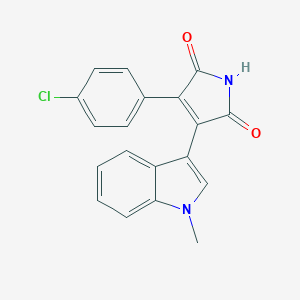

The molecular structure of 4-(Thien-2-ylmethyl)aniline consists of a thiophene ring attached to a benzene ring via a methylene bridge. The benzene ring is further substituted with an amino group . The InChI key for this compound is PIJZLXNJWCKMSA-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

4-(Thien-2-ylmethyl)aniline has a molecular weight of 189.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 54.3 Ų . The exact mass and monoisotopic mass of the compound are 189.06122053 g/mol .

科学的研究の応用

Material Science: Conductive Polymers

4-(Thien-2-ylmethyl)aniline: is utilized in the synthesis of conductive polymers. Thiophene derivatives are known for their electroactive properties, making them suitable for creating conductive materials. These polymers can be used in organic solar cells, light-emitting diodes (LEDs), and as anti-static coatings for various materials .

Pharmacology: Drug Synthesis

In pharmacology, 4-(Thien-2-ylmethyl)aniline serves as a building block for the synthesis of various pharmacophores. It is particularly valuable in creating triarylmethanes, compounds with diverse biological activities, including therapeutic effects such as analgesics and anti-inflammatory agents .

Chemical Synthesis: Aniline Derivatives

This compound plays a crucial role in the synthesis of aniline derivatives through reactions like Friedel-Crafts alkylation. Aniline derivatives are essential in the production of dyes, pharmaceuticals, and agrochemicals. The thiophene moiety in 4-(Thien-2-ylmethyl)aniline can introduce unique electronic properties to these derivatives .

Analytical Chemistry: Chromatography

4-(Thien-2-ylmethyl)aniline: can be used as a standard or reagent in chromatographic methods to analyze or separate organic compounds. Its distinct UV-Vis absorption profile allows for its use in spectrophotometric analysis and as a calibration standard in high-performance liquid chromatography (HPLC) .

Biochemistry: Protein Interaction Studies

In biochemistry, 4-(Thien-2-ylmethyl)aniline may be involved in studying protein interactions. Its ability to bind to certain proteins can be exploited in assays that investigate protein-ligand interactions, which are fundamental in understanding cellular processes and drug action mechanisms .

Industrial Applications: Dye Manufacturing

The industrial application of 4-(Thien-2-ylmethyl)aniline includes the manufacturing of dyes. Its structure is conducive to forming stable, vibrant colors, making it a valuable component in the synthesis of dyes used in textiles, inks, and pigments .

作用機序

Safety and Hazards

4-(Thien-2-ylmethyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4-(thiophen-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJZLXNJWCKMSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602032 |

Source

|

| Record name | 4-[(Thiophen-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thien-2-ylmethyl)aniline | |

CAS RN |

129136-65-8 |

Source

|

| Record name | 4-[(Thiophen-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B179880.png)

![2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B179888.png)